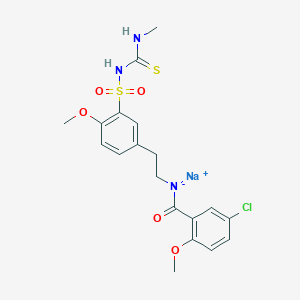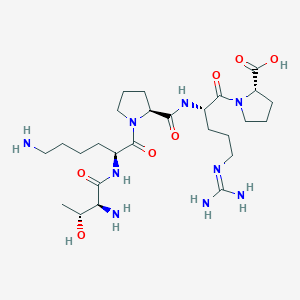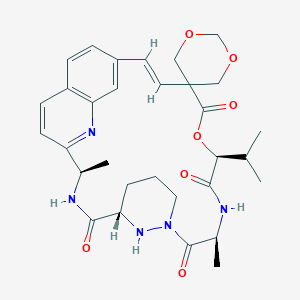
Oxalomalic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalomalic acid sodium salt is a compound with the formal name 3-carboxy-3-deoxy-2-pentulosaric acid, trisodium salt. It is a crystalline solid that is soluble in water and functions primarily as an aconitase inhibitor. Aconitase is an enzyme that catalyzes the isomerization of citrate to isocitrate in the citric acid cycle, a crucial metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxalomalic acid sodium salt can be synthesized by the condensation of oxaloacetate with glyoxylate. This reaction typically occurs in vivo, but it can also be replicated in a laboratory setting under controlled conditions. The reaction involves the use of specific reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxalomalic acid sodium salt primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron to form stable complexes. This property makes it useful in various biochemical applications .
Common Reagents and Conditions
The compound is often used in reactions involving metal ions, where it acts as a chelating agent. Common reagents include metal salts and buffers that maintain the pH and ionic strength of the reaction medium .
Major Products Formed
The major products formed from reactions involving this compound are typically metal complexes. These complexes can be analyzed to study the role of metal ions in biological systems .
Scientific Research Applications
Oxalomalic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Inhibits aconitase and NADP-dependent isocitrate dehydrogenase, enzymes involved in the citric acid cycle.
Medicine: Investigated for its potential role in regulating iron metabolism and glutamate production.
Industry: Utilized in biochemical assays and as a reagent in various analytical techniques
Mechanism of Action
Oxalomalic acid sodium salt exerts its effects by binding to metal ions, particularly calcium, magnesium, and iron. This binding forms stable complexes that inhibit the activity of aconitase and NADP-dependent isocitrate dehydrogenase. These enzymes are crucial for the conversion of citrate to isocitrate in the citric acid cycle. By inhibiting these enzymes, this compound can modulate iron metabolism and glutamate production .
Comparison with Similar Compounds
Similar Compounds
N-Oxalylglycine: Another chelating agent that inhibits prolyl hydroxylase enzymes.
γ-Hydroxy-α-oxoglutarate: Inhibits enzymes involved in the citric acid cycle.
Citrate: A substrate for aconitase, involved in the same metabolic pathway.
Uniqueness
Oxalomalic acid sodium salt is unique in its dual inhibition of aconitase and NADP-dependent isocitrate dehydrogenase. This dual inhibition allows it to modulate multiple pathways in iron metabolism and glutamate production, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDSCXNEGCRTMS-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Na3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B10752444.png)
![2-[2-[Carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]acetate;manganese](/img/structure/B10752445.png)
![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752453.png)

![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10752463.png)

![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B10752502.png)
![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)
![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)


